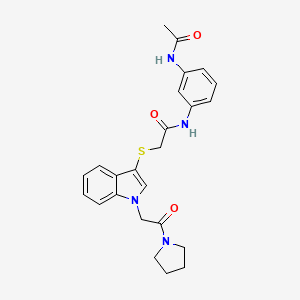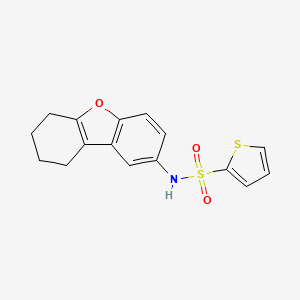
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide, also known as TDBF-TS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide in anticancer activity involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis. In organic electronics, N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide acts as a dopant by introducing charge carriers into the organic semiconductor, which improves its electrical conductivity.
Biochemical and Physiological Effects
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide is its ease of synthesis, which makes it readily available for use in various scientific research applications. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide. One area of interest is the development of N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide derivatives with improved anticancer activity and solubility. Another area of interest is the exploration of N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide as a potential dopant for the fabrication of organic photovoltaics. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide and its potential applications in other fields, such as catalysis and sensing.
Synthesis Methods
The synthesis of N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide involves the reaction of 2-aminothiophene-3-carboxylic acid with 2-formylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reductive amination reaction with 1,2,3,4-tetrahydrodibenzofuran-6-sulfonyl chloride to yield N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide.
Scientific Research Applications
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In material science, N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide has been used as a building block for the synthesis of organic semiconductors with high charge carrier mobility. In organic electronics, N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide has been used as a dopant for the fabrication of high-performance organic field-effect transistors.
properties
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,16-6-3-9-21-16)17-11-7-8-15-13(10-11)12-4-1-2-5-14(12)20-15/h3,6-10,17H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUDJITXCAQVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

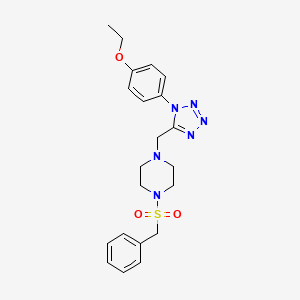
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)

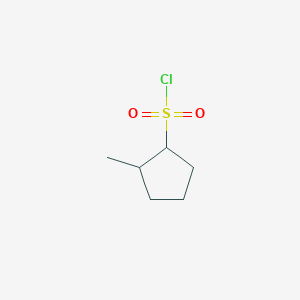
![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2962800.png)

![4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2962804.png)
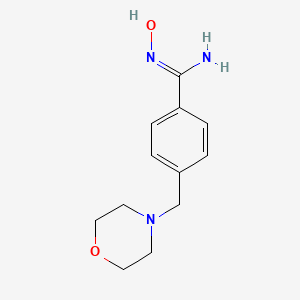
![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)


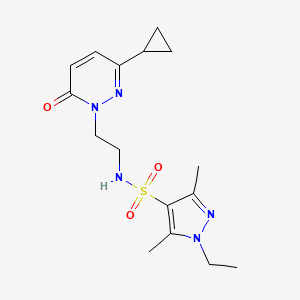
amine](/img/structure/B2962815.png)
